molecular formula C18H20ClNOS B2533380 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide CAS No. 303144-65-2

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide

Cat. No.: B2533380
CAS No.: 303144-65-2
M. Wt: 333.87
InChI Key: RKMAQBYCKNSAAK-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide: is an organic compound characterized by the presence of a chlorobenzyl group, a sulfanyl linkage, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide typically involves multiple steps:

    Formation of the Chlorobenzyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol reagent under basic conditions to form the chlorobenzyl sulfanyl intermediate.

    Coupling with Benzenecarboxamide: The intermediate is then reacted with benzenecarboxamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of these steps to increase yield and purity. This can include the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophilic Reagents: Sodium methoxide, potassium cyanide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound may be used in the study of biological processes and interactions due to its unique structure.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide
  • N-(2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl)-4-fluorobenzenesulfonamide

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-18(2,22-12-14-8-10-16(19)11-9-14)13-20-17(21)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMAQBYCKNSAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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